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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical
characteristics of 2,8-diazaspiro[4.5]decane. As a privileged scaffold in modern medicinal
chemistry, understanding its fundamental properties is critical for the rational design and
development of novel therapeutics. This document collates available quantitative data, outlines
detailed experimental protocols for property determination, and visualizes key workflows and
biological pathways where its derivatives are active. All data is presented to facilitate easy
access and comparison for researchers in drug discovery and development.

Introduction

2,8-Diazaspiro[4.5]decane is a saturated bicyclic heterocycle featuring a spirocyclic carbon
atom shared between a piperidine and a pyrrolidine ring. Its rigid, three-dimensional structure
provides a unique conformational constraint that is highly attractive for scaffold-based drug
design. This core is a key structural component in a variety of biologically active agents,
including potent and selective kinase inhibitors and proteolysis-targeting chimeras (PROTACS).
Derivatives have shown significant activity as inhibitors of Receptor-Interacting Protein Kinase
1 (RIPK1), Janus Kinase 1 (JAK1), and Tyrosine Kinase 2 (TYK2), highlighting their therapeutic
potential in inflammatory diseases and oncology.[1][2] A thorough understanding of the parent
molecule's physicochemical profile is the foundation for optimizing the ADME (Absorption,
Distribution, Metabolism, and Excretion) properties of its derivatives.
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Core Physicochemical Properties

The fundamental physicochemical properties of 2,8-diazaspiro[4.5]decane are summarized
below. These parameters are crucial for predicting its behavior in biological systems and for
guiding synthetic modifications.

Property Value Source
IUPAC Name 2,8-diazaspiro[4.5]decane [3]

CAS Number 176-67-0 [3]
Molecular Formula CsHisN2 [3]
Molecular Weight 140.23 g/mol [3]
Exact Mass 140.131348519 Da [3]
Boiling Point 229 °C [4]
Density 1.00 g/cm3 [4]
Flash Point 113 °C [4]

logP (Computed) 0.1 (XLogP3-AA) [3]
Topological Polar Surface Area  24.1 A2 [3]

pKa (Estimated) pKai: ~8-9, pKaz: ~10-11 Theoretical Estimation

High solubility in water and
Solubility polar organic solvents Structural Inference

expected.

Discussion of Properties:

e pKa: Specific experimental pKa values for 2,8-diazaspiro[4.5]decane are not readily
available in the reviewed literature. As a molecule with two secondary aliphatic amine
groups, it is expected to be a diprotic base. The pKa values are estimated based on typical
values for cyclic secondary amines. The less sterically hindered pyrrolidine nitrogen is
expected to be slightly more basic (higher pKa) than the piperidine nitrogen. Experimental
determination via potentiometric titration is required for an accurate assessment.
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» logP: The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The
computed value of 0.1 suggests that the parent compound is relatively hydrophilic.[3] This
property is highly tunable through substitution on the nitrogen atoms, a common strategy in
drug development to modulate cell permeability and other pharmacokinetic parameters.

» Solubility: Due to the presence of two amine functional groups capable of hydrogen bonding
and protonation at physiological pH, 2,8-diazaspiro[4.5]decane is expected to be highly
soluble in aqueous solutions and polar organic solvents like methanol and DMSO.

Spectroscopic Profile

While specific spectra for the parent compound are not widely published, the expected
spectroscopic characteristics can be inferred from its structure and data from its derivatives.[5]

[6]
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Technique Expected Characteristics

Multiple overlapping signals in the aliphatic
region (~1.5-3.5 ppm). Protons on carbons
adjacent to nitrogen atoms (C1, C3, C7, C9)

1H NMR would appear further downfield. Broad signals
corresponding to the N-H protons would also be
present, the chemical shift of which is

dependent on solvent and concentration.

Signals for the eight carbon atoms would appear
in the aliphatic region. The spiro carbon (C5)
would be a unique quaternary signal. Carbons
adjacent to the nitrogen atoms (C1, C3, C7, C9)

13C NMR

would be shifted downfield compared to the
other methylene carbons (C6, C10, C4).

Characteristic N-H stretching vibrations (broad,
~3300-3500 cm~1), C-H stretching of sp?

FT-IR carbons (~2850-3000 cm~1), N-H bending
(~1590-1650 cm1), and C-N stretching (~1000-
1200 cm™1).

The molecular ion peak (M*) would be expected

at m/z = 140. The fragmentation pattern would
Mass Spectrometry (EI) likely involve the loss of alkyl fragments

adjacent to the nitrogen atoms and cleavage of

the rings.

Experimental Methodologies

Detailed protocols for the experimental determination of key physicochemical and structural
properties are provided below.

pKa Determination by Potentiometric Titration

This method is highly accurate for determining the acid dissociation constants of ionizable
compounds.[7][8][9][10][11]
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Methodology:

o System Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g.,
pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[7]

o Sample Preparation: Prepare a solution of 2,8-diazaspiro[4.5]decane (e.g., 1 mM) in
deionized water or a suitable co-solvent if required. Maintain a constant ionic strength using
a background electrolyte like 0.15 M KCL.[8]

« Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring.
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8] Immerse the
calibrated pH electrode into the solution.

« Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI). Add the titrant
in small, precise increments using a burette.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the system to
reach equilibrium.

o Data Analysis: Generate a titration curve by plotting pH versus the volume of titrant added.
The two pKa values correspond to the pH at the half-equivalence points of the two
protonation steps. These can be determined from the inflection points of the curve.
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logP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and
reliable method for estimating logP values, requiring only small amounts of the sample.[12][13]
[14][15][16]

Methodology:

o System and Mobile Phase Preparation: Use a C18 RP-HPLC column. The mobile phase
typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an
organic modifier (e.g., methanol or acetonitrile).

o Calibration Curve: Prepare solutions of a series of reference compounds with known logP
values. Inject each standard individually and record its retention time (t_R).

» Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the
formula: k' =(t R-t 0)/t 0O, wheret O is the column dead time (determined by injecting a
non-retained compound like uracil).

o Generate Standard Equation: Plot log(k') versus the known logP values for the reference
compounds. Perform a linear regression to obtain a standard equation (logP = a * log(k') +
b).[12]

o Sample Analysis: Prepare a solution of 2,8-diazaspiro[4.5]decane in the mobile phase.
Inject the sample under the same chromatographic conditions and determine its retention
time.

 logP Calculation: Calculate the capacity factor (k') for the sample and use the standard
eqguation from the linear regression to determine its logP value.[12]

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://dmpkservice.wuxiapptec.com/blogs/91-how-to-evaluate-lipophilicity-rapidly-the-significance-of-reversed-phase-liquid-chromatography-rp-hplc/
https://www.researchgate.net/publication/24190725_Simultaneous_Determination_of_LogD_LogP_and_pKa_of_Drugs_by_Using_a_Reverse_Phase_HPLC_Coupled_with_a_96-Well_Plate_Auto_Injector
https://patents.google.com/patent/US20020009388A1/en
https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://patents.google.com/patent/US6548307B2/en
https://dmpkservice.wuxiapptec.com/blogs/91-how-to-evaluate-lipophilicity-rapidly-the-significance-of-reversed-phase-liquid-chromatography-rp-hplc/
https://www.benchchem.com/product/b177964?utm_src=pdf-body
https://dmpkservice.wuxiapptec.com/blogs/91-how-to-evaluate-lipophilicity-rapidly-the-significance-of-reversed-phase-liquid-chromatography-rp-hplc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Workflow: logP Determination by RP-HPLC
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Workflow for logP Determination

'H and *C NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of
organic compounds.

Methodology:

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b177964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation: Dissolve 5-25 mg of 2,8-diazaspiro[4.5]decane in ~0.6 mL of a
suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in a clean, standard 5 mm NMR
tube.[17][18][19] Ensure the sample is completely dissolved; filter if any solid particles are
present to prevent poor magnetic field homogeneity.

e Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock
onto the deuterium signal of the solvent to stabilize the magnetic field.[20]

o Shimming: Perform magnetic field shimming (either automatically or manually) to optimize
the field homogeneity across the sample, which maximizes spectral resolution and sharpens
the peaks.[20]

e Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (*H or
13C) to ensure maximum signal sensitivity.[20]

» Data Acquisition:

o 1H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number
of scans (typically 8-16) are collected and averaged to achieve a good signal-to-noise
ratio.

o 13C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
low natural abundance of 13C, a larger number of scans is required (hundreds to
thousands) over a longer period.

o Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)
signal. Phase the resulting spectrum and calibrate the chemical shift axis using a reference
signal (e.g., residual solvent peak or an internal standard like TMS). Integrate the signals in
the *H spectrum to determine the relative number of protons.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):
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e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal
(typically diamond or germanium). This will be subtracted from the sample spectrum to
remove interference from atmospheric CO2z and water vapor.[21][22]

o Sample Application: Place a small amount of 2,8-diazaspiro[4.5]decane directly onto the
ATR crystal. If it is a solid, apply pressure using the built-in press to ensure good contact
between the sample and the crystal surface.[23][24]

e Spectrum Acquisition: Acquire the FT-IR spectrum. The infrared beam passes through the
ATR crystal and is reflected internally, creating an evanescent wave that penetrates a few
microns into the sample, where absorption occurs.[21][25]

» Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs.
wavenumber) is analyzed to identify characteristic absorption bands corresponding to the
molecule's functional groups (e.g., N-H, C-H, C-N bonds).

o Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
[23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound
and can reveal structural details through fragmentation analysis.

Methodology (Electron lonization - EI):

e Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer, typically via a direct insertion probe or after separation by Gas
Chromatography (GC). The source is under high vacuum.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This process ejects an electron from the molecule, forming a positively
charged molecular ion (M*).

o Fragmentation: The high energy of the ionization process causes the molecular ion to be in
an excited state, leading to its fragmentation into smaller, characteristic charged ions and
neutral radicals.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://mmrc.caltech.edu/FTIR/Literature/ATR/Intro%20to%20ATR.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://www.benchchem.com/product/b177964?utm_src=pdf-body
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://jascoinc.com/learning-center/theory/spectroscopy/basics-of-atr-ftir/
https://mmrc.caltech.edu/FTIR/Literature/ATR/Intro%20to%20ATR.pdf
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy/attenuated-total-reflectance-atr.html
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions versus their m/z ratio. The spectrum is analyzed to determine the
molecular weight and deduce structural information from the fragmentation pattern.

Applications in Drug Discovery and Research

The 2,8-diazaspiro[4.5]decane core is a cornerstone in the development of targeted
therapies. Its rigid structure allows for precise orientation of substituents to interact with specific
binding pockets in protein targets.

o RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as
potent inhibitors of RIPK1 kinase.[2][26] By blocking RIPK1, these compounds can inhibit
necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
[27][28]

o TYK2/JAK1 Inhibition: The scaffold has also been utilized to create selective dual inhibitors
of TYK2 and JAK1.[1][29] These kinases are key components of the JAK-STAT signaling
pathway, which transduces signals for numerous cytokines involved in the immune response.
Inhibition of this pathway is a validated strategy for treating autoimmune and inflammatory
conditions.[30][31][32]
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Role of Scaffold in RIPK1 Inhibition

Conclusion

2,8-Diazaspiro[4.5]decane possesses a unique and desirable structural framework for
medicinal chemistry. Its physicochemical properties, characterized by a rigid core, basic
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nitrogen centers, and moderate hydrophilicity, provide a versatile starting point for the synthesis
of complex and biologically active molecules. This guide has summarized its core
characteristics and provided detailed, actionable protocols for their experimental determination,
serving as a valuable resource for scientists engaged in the design and development of next-
generation therapeutics based on this privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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